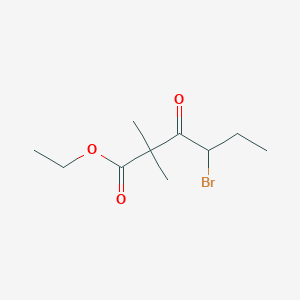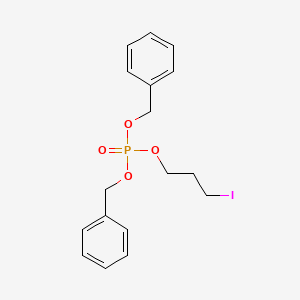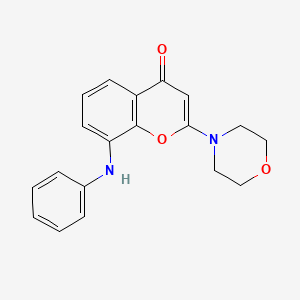![molecular formula C16H12N2O2 B12540684 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole CAS No. 652976-76-6](/img/structure/B12540684.png)
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole typically involves the condensation of furan derivatives with benzimidazole precursors. One common method includes the use of furan-3-carbaldehyde and 1H-benzimidazole in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the furan rings are partially hydrogenated.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzimidazole core or the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydro derivatives with partially hydrogenated furan rings.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds with a benzene ring fused to a furan ring, known for their biological activities.
Dihydronaphthofurans: Arene ring-fused furans with significant pharmacological properties.
Benzothiophene derivatives: Compounds with a benzene ring fused to a thiophene ring, used in medicinal chemistry.
Uniqueness
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is unique due to its dual furan substitution on the benzimidazole core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
652976-76-6 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-(furan-3-yl)-1-(furan-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C16H12N2O2/c1-2-4-15-14(3-1)17-16(13-6-8-20-11-13)18(15)9-12-5-7-19-10-12/h1-8,10-11H,9H2 |
InChI-Schlüssel |
FVHOGJBEUMDZPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=COC=C3)C4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
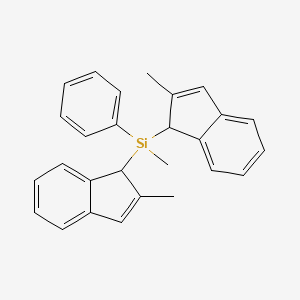

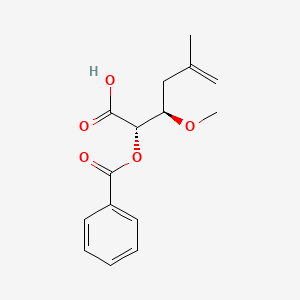
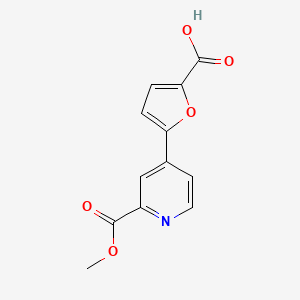
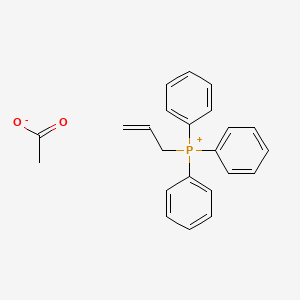
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
